molecular formula C15H23FO2 B14325787 1-(Dibutoxymethyl)-4-fluorobenzene CAS No. 103517-18-6

1-(Dibutoxymethyl)-4-fluorobenzene

Cat. No.: B14325787
CAS No.: 103517-18-6
M. Wt: 254.34 g/mol
InChI Key: GRDVPXGQSGIUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibutoxymethyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a dibutoxymethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzyl alcohol with dibutyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Fluorobenzyl alcohol+Dibutyl etherAcid catalystThis compound+Water\text{4-Fluorobenzyl alcohol} + \text{Dibutyl ether} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Fluorobenzyl alcohol+Dibutyl etherAcid catalyst​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The dibutoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 1-(Dibutoxymethyl)-4-fluorobenzoic acid.

    Reduction: 1-(Dibutoxymethyl)benzene.

    Substitution: 1-(Dibutoxymethyl)-4-hydroxybenzene or 1-(Dibutoxymethyl)-4-aminobenzene.

Scientific Research Applications

1-(Dibutoxymethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dibutoxymethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-(Dibutoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-4-fluorobenzene: Similar structure but with a methoxymethyl group instead of a dibutoxymethyl group.

    1-(Dibutoxymethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(Dibutoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

103517-18-6

Molecular Formula

C15H23FO2

Molecular Weight

254.34 g/mol

IUPAC Name

1-(dibutoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C15H23FO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

GRDVPXGQSGIUPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)F)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.